molecular formula C34H37N3O6 B12796814 Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)- CAS No. 134934-57-9

Thymidine, 3'-deoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-3'-(4-morpholinyl)-

Cat. No.: B12796814
CAS No.: 134934-57-9
M. Wt: 583.7 g/mol
InChI Key: OELGVURJXMKHMM-OJDZSJEKSA-N
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Description

3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside, and is modified to include a morpholino group at the 3’ position and a 4-methoxytrityl group at the 5’ position. These modifications enhance its stability and functionality in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.

    Introduction of the morpholino group: The 3’-hydroxyl group is then converted to a leaving group, such as a mesylate or tosylate, which is subsequently displaced by morpholine under basic conditions.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the 4-methoxytrityl group, converting it to a simpler trityl group.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Simplified trityl derivatives.

    Substitution: Various substituted nucleoside analogs.

Scientific Research Applications

3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

    Biology: Employed in the study of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral agent, particularly against retroviruses.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects by incorporating into DNA or RNA strands during synthesis. The morpholino group enhances its binding affinity to complementary nucleic acids, while the 4-methoxytrityl group provides stability. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or interference with cellular processes.

Comparison with Similar Compounds

    3’-Amino-3’-deoxythymidine: Similar structure but with an amino group instead of a morpholino group.

    5’-O-(4,4’-Dimethoxytrityl)-3’-deoxythymidine: Similar structure but with a dimethoxytrityl group instead of a methoxytrityl group.

Uniqueness: 3’-Morpholino-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to its dual modifications, which provide enhanced stability and functionality compared to its analogs. The morpholino group offers increased binding affinity, while the 4-methoxytrityl group ensures protection and stability during synthesis and application.

Properties

CAS No.

134934-57-9

Molecular Formula

C34H37N3O6

Molecular Weight

583.7 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-32(24)38)31-21-29(36-17-19-41-20-18-36)30(43-31)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-31H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,31+/m0/s1

InChI Key

OELGVURJXMKHMM-OJDZSJEKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6

Origin of Product

United States

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